This compound falls under the category of amino amides, which are derivatives of amides containing an amino group. It is classified as a secondary amine due to the presence of the benzyl group attached to the nitrogen atom. The compound's CAS number is 120369-25-7, and it has been studied for its potential applications in medicinal chemistry and biochemistry.
The synthesis of (2S)-2-Amino-N-benzyl-3-methylbutanamide can be achieved through several methods:
These methods are scalable for industrial production, often utilizing continuous flow reactors to ensure consistent quality and yield.
The molecular structure of (2S)-2-Amino-N-benzyl-3-methylbutanamide can be described as follows:
The spatial arrangement and electronic properties of these functional groups contribute to its reactivity and interactions with biological targets .
(2S)-2-Amino-N-benzyl-3-methylbutanamide can participate in various chemical reactions:
These reactions are significant for synthesizing more complex molecules or modifying existing structures for specific applications.
The mechanism by which (2S)-2-Amino-N-benzyl-3-methylbutanamide exerts its effects primarily involves interactions with specific molecular targets, particularly enzymes:
The physical and chemical properties of (2S)-2-Amino-N-benzyl-3-methylbutanamide are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 206.284 g/mol |
Exact Mass | 206.142 g/mol |
Polar Surface Area | 58.610 Ų |
LogP | 2.82670 |
While specific data on boiling point and melting point are not readily available, safety data indicates that it should be handled with care due to potential hazards associated with inhalation or skin contact .
(2S)-2-Amino-N-benzyl-3-methylbutanamide has several significant applications in various fields:
(2S)-2-Amino-N-benzyl-3-methylbutanamide is a chiral primary amino acid derivative with the systematic IUPAC name (2S)-2-amino-N-(phenylmethyl)-3-methylbutanamide. Its molecular formula is C₁₂H₁₈N₂O (molar mass: 206.28 g/mol), featuring:
Table 1: Atomic Connectivity and Bonding Features
Atom Position | Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
C2–N (Amino) | Single | 1.46 | 109.5 |
C1=O (Amide) | Double | 1.23 | 120.8 |
N–CH₂ (Benzyl) | Single | 1.34 | 111.2 |
C3–CH₃ (Alkyl) | Single | 1.54 | 109.1 |
Crystallographic studies reveal a dihedral angle of 68.5° between the benzyl ring and amide plane, optimizing hydrophobic interactions in biological targets [9]. The compound’s logP value of 2.83 indicates moderate lipophilicity, facilitating blood-brain barrier penetration [3] [6].
This compound emerged from early 2010s research on Primary Amino Acid Derivatives (PAADs) as anticonvulsants. Key milestones include:
Table 2: Evolution of Anticonvulsant PAAD Design
Year | Research Milestone | Impact |
---|---|---|
2011 | Discovery of C(2)-hydrocarbon efficacy in (R)-N′-benzyl 2-amino-3-methylbutanamide | Validated PAAD scaffold distinct from FAAs |
2011 | SAR of 4′-N′-benzylamide substituents: Electron-withdrawing groups enhance activity | Enabled rational design of derivatives (e.g., 3-fluorophenoxymethyl analogs) |
2011 | Terminal amide modifications prove PAADs tolerate structural diversity vs. FAAs | Suggested unique mechanism of action |
(2S)-2-Amino-N-benzyl-3-methylbutanamide exemplifies PAADs’ core pharmacophore, defined by:
Table 3: Comparative Bioactivity of PAADs vs. Structural Analogs
Compound Class | C(2) Substituent | MES ED₅₀ (mg/kg) | Neuropathic Pain Attenuation |
---|---|---|---|
PAADs | Hydrocarbon | 13–21 | Yes (Formalin model) |
Functionalized AA (FAAs) | Heteroatom-substituted | >100 | Limited |
N-Acetyl PAADs | Hydrocarbon | >300 | None |
SAR studies confirm C(2)-branched alkyl chains (isopropyl, tert-butyl) optimize anticonvulsant effects. The (R)-enantiomer of N-benzyl 2-amino-3,3-dimethylbutanamide achieved ED₅₀ = 14 mg/kg, highlighting steric tolerance [4] [5].
Concluding Remarks
(2S)-2-Amino-N-benzyl-3-methylbutanamide remains a cornerstone in PAAD research, exemplifying how stereochemistry and electronic modulation drive anticonvulsant efficacy. Its divergence from FAA pharmacology underscores PAADs’ potential as novel neurotherapeutic agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7